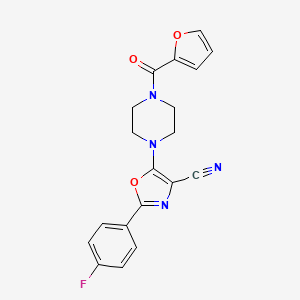

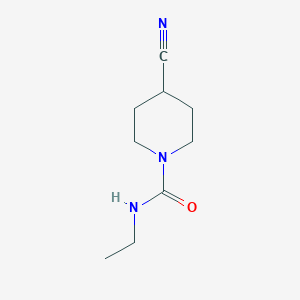

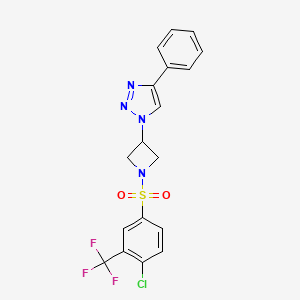

![molecular formula C18H15ClN2O2 B3006096 Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate CAS No. 955328-50-4](/img/structure/B3006096.png)

Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate is a chemical compound with the CAS number 955328-50-4. It is a derivative of quinoline, a class of organic compounds widely used in medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives involves various methods, including the Friedländer Synthesis, which involves the condensation of 2-aminobenzyl alcohol with phenylacetylenes . Other methods involve the use of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents .Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, they can be dehydrogenated to form quinolines using a cobalt oxide catalyst . They can also undergo chemoselective deoxygenation under visible light using Hantzsch esters as the stoichiometric reductants .Scientific Research Applications

EPAC Inhibitors

Compounds with a tetrahydroquinoline structure, which is similar to the quinolin-4-yl structure in the compound , have been studied as inhibitors of EPAC proteins . EPAC proteins play a role in numerous cellular processes, including insulin secretion, neurotransmitter release, cell adhesion, cell survival, apoptosis, gene transcription, and chromosomal integrity . Therefore, these compounds could potentially be used in the treatment of diseases related to these processes.

Anticancer Agents

Quinoline-based compounds are known to have a wide range of biological activities, including anticancer effects . EPAC activation has been shown to regulate the proliferation and migration of prostate cancer cells . As these cellular functions are crucial for tumor growth and metastasis, compounds that inhibit EPAC might represent an attractive therapeutic target in the treatment of cancers .

Antimalarial Agents

Quinoline-based compounds have also been used as antimalarial agents . The quinoline structure is a key component of many antimalarial drugs, and modifications to this structure could potentially lead to new treatments for malaria.

Antibacterial Agents

In addition to their antimalarial activity, quinoline-based compounds have been used as antibacterial agents . These compounds could potentially be developed into new antibiotics to treat bacterial infections.

Antifungal Agents

Quinoline-based compounds have demonstrated antifungal activity . These compounds could potentially be used in the development of new antifungal medications.

Anti-inflammatory Agents

Quinoline-based compounds have shown anti-inflammatory activity . These compounds could potentially be used in the treatment of inflammatory diseases.

properties

IUPAC Name |

ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-2-23-18(22)12-6-8-13(9-7-12)21-16-10-11-20-17-14(16)4-3-5-15(17)19/h3-11H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEITUVPXWKDHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

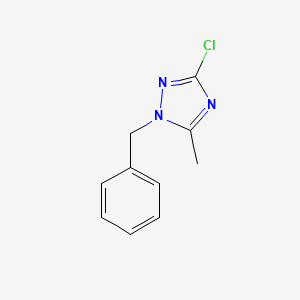

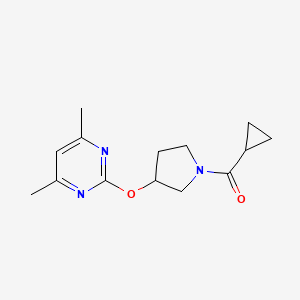

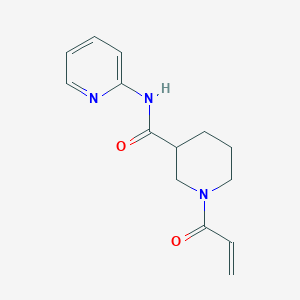

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3006023.png)

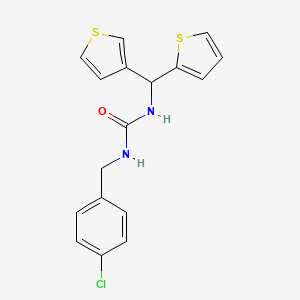

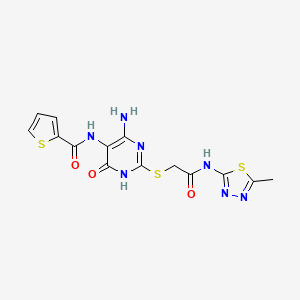

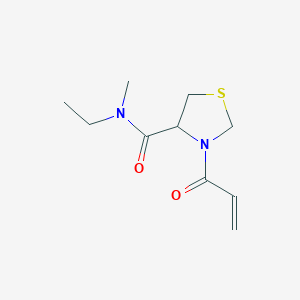

![N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006029.png)

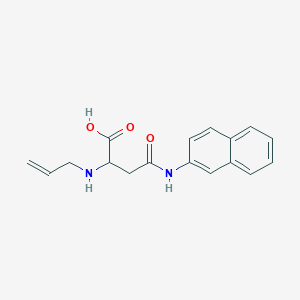

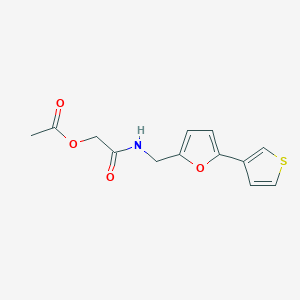

![Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3006034.png)